molecular formula C14H22OS B5156114 3,4-dimethylphenyl 3-(isopropylthio)propyl ether

3,4-dimethylphenyl 3-(isopropylthio)propyl ether

Cat. No. B5156114
M. Wt: 238.39 g/mol
InChI Key: FVGGEORYXJPEAF-UHFFFAOYSA-N
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Description

3,4-dimethylphenyl 3-(isopropylthio)propyl ether, also known as DMPPE, is a commonly used compound in scientific research. This compound is used in various applications due to its unique properties and effects.

Mechanism of Action

3,4-dimethylphenyl 3-(isopropylthio)propyl ether acts as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. It also acts as a ligand for metal catalysts, coordinating with the metal center and stabilizing the intermediate species in the catalytic cycle.
Biochemical and Physiological Effects:
3,4-dimethylphenyl 3-(isopropylthio)propyl ether has been shown to have anti-inflammatory and analgesic properties. It also has potential as a therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethylphenyl 3-(isopropylthio)propyl ether in lab experiments is its high purity and stability. However, its high cost and limited availability can be a limitation.

Future Directions

Future research on 3,4-dimethylphenyl 3-(isopropylthio)propyl ether can focus on its potential as a therapeutic agent for the treatment of neurodegenerative diseases. It can also be used in the development of new catalysts for organic synthesis. Additionally, research can be conducted to improve the synthesis method and reduce the cost of 3,4-dimethylphenyl 3-(isopropylthio)propyl ether.

Synthesis Methods

3,4-dimethylphenyl 3-(isopropylthio)propyl ether can be synthesized using a simple reaction between 3,4-dimethylphenyl magnesium bromide and 3-(isopropylthio)propyl chloride. This reaction yields 3,4-dimethylphenyl 3-(isopropylthio)propyl ether as a white crystalline solid with a melting point of 62-64°C.

Scientific Research Applications

3,4-dimethylphenyl 3-(isopropylthio)propyl ether is widely used in scientific research as a ligand for metal catalysts and as a chiral auxiliary in asymmetric synthesis. It is also used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

1,2-dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-11(2)16-9-5-8-15-14-7-6-12(3)13(4)10-14/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGEORYXJPEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCSC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-4-(3-propan-2-ylsulfanylpropoxy)benzene

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